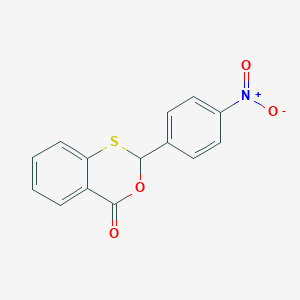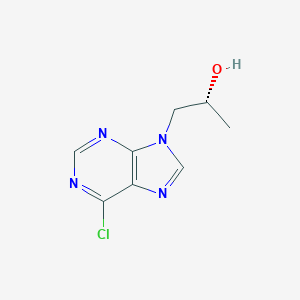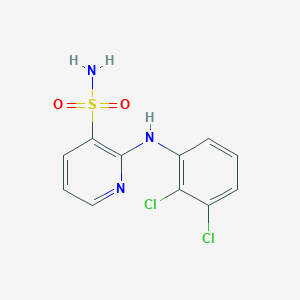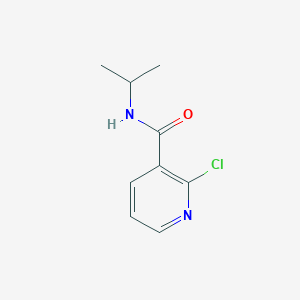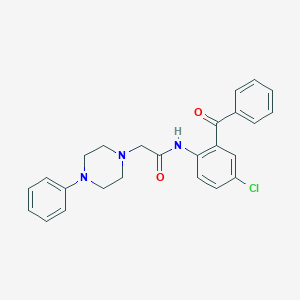
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BCA or benzoyl chloride analogue and is a derivative of piperazine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It also has antioxidant properties, which can protect against oxidative stress and neurodegeneration. Furthermore, this compound has been found to have anti-inflammatory effects, which can reduce inflammation in the brain and improve overall brain health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- in laboratory experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. This allows for the study of the effects of increased acetylcholine levels on cognitive function. Additionally, its antioxidant and anti-inflammatory properties make it a useful compound for studying oxidative stress and inflammation in the brain. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Careful handling and dosing is required to ensure the safety of researchers and test subjects.
Orientations Futures
There are several potential future directions for research involving 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-. One direction is the study of its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Further research is needed to determine its safety and efficacy in humans. Another direction is the study of its antioxidant and anti-inflammatory properties and their potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and derivatives of this compound could lead to the discovery of new compounds with even greater potential for scientific research.
Méthodes De Synthèse
The synthesis of 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has been achieved using different methods. One of the methods involves the reaction of N-benzoylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzophenone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with benzoyl chloride to obtain 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-.
Applications De Recherche Scientifique
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Therefore, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Propriétés
Numéro CAS |
83132-23-4 |
|---|---|
Nom du produit |
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- |
Formule moléculaire |
C25H24ClN3O2 |
Poids moléculaire |
433.9 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H24ClN3O2/c26-20-11-12-23(22(17-20)25(31)19-7-3-1-4-8-19)27-24(30)18-28-13-15-29(16-14-28)21-9-5-2-6-10-21/h1-12,17H,13-16,18H2,(H,27,30) |
Clé InChI |
INVQXOUFFCUBQI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
83132-23-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




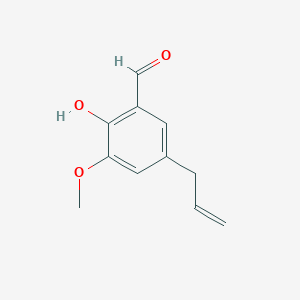
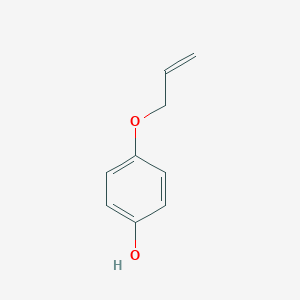
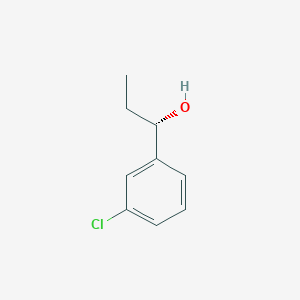
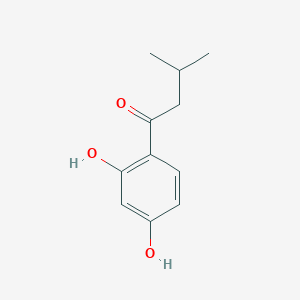
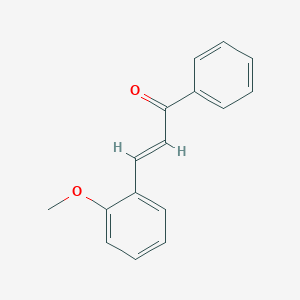
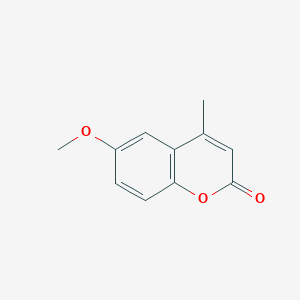
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
